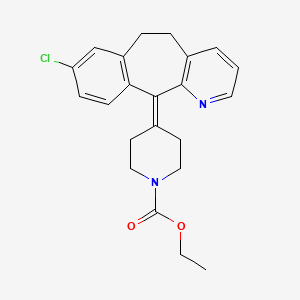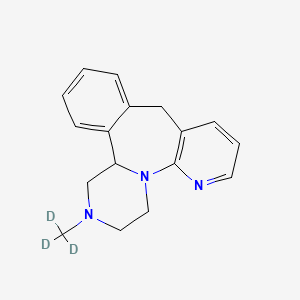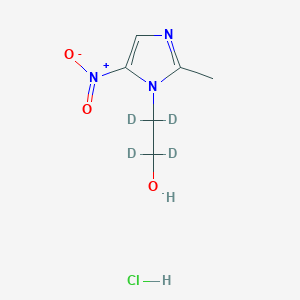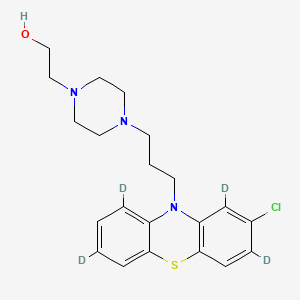
4-Hydroxyantipyrine-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxyantipyrine-D3 is a deuterium-labeled version of 4-Hydroxyantipyrine . It is the major metabolite of Antipyrine, an analgesic and antipyretic drug . It is often used as an internal standard in pharmacokinetic studies and bioanalytical assays to accurately quantify phenazone and its metabolites in biological matrices .
Molecular Structure Analysis
The molecular formula of 4-Hydroxyantipyrine-D3 is C11H9D3N2O2 . The molecular weight is 208.26 g/mol .Chemical Reactions Analysis
4-Hydroxyantipyrine-D3 is a metabolite of Antipyrine and can increase the distribution of concentration ratio of Antipyrine in the brain . It behaves similarly to its non-deuterated counterpart .Physical And Chemical Properties Analysis
4-Hydroxyantipyrine-D3 is a white crystalline powder that is stable under normal conditions . It is soluble in most organic solvents, such as methanol, ethanol, and acetonitrile .科学的研究の応用
Effects on Drug Distribution
- Biodistribution Promoter : 4-Hydroxyantipyrine (4-OH) has been found to significantly decelerate the plasma elimination of antipyrine when administered intravenously. It also increases the tissue-to-plasma concentration ratio of antipyrine in the brain and heart, suggesting its potential use as a biodistribution promoter (Ohkawa et al., 2001).
Interactions with Biological Molecules
- Binding with Bovine Serum Albumin : Research on 4-Aminoantipyrine, a related compound, has shown that it can effectively bind with bovine serum albumin through static quenching, altering the protein's conformation (Teng et al., 2011).
Metabolism and Enzymatic Activity
- Involvement in Human Oxidative Drug Metabolism : Antipyrine, closely related to 4-Hydroxyantipyrine, has been used as a probe drug for studying human oxidative drug metabolism, indicating the involvement of cytochrome P450 enzymes in the formation of 4-Hydroxyantipyrine (Engel et al., 1996).
Analytical Applications
- Identification in Separation Techniques : The structure of the 4-Hydroxyantipyrine sulphoconjugate was confirmed through gas chromatographic-mass spectrometric analysis, highlighting its relevance in separation and identification processes in analytical chemistry (Moreau et al., 1992).
Chemical Reactions and Complexes
- Formation of Proton-Transfer Complexes : Proton-transfer complexes formed from 4-Aminoantipyrine with quinol and picric acid were investigated for potential applications in environmental monitoring and pharmaceutical industry (Adam, 2013).
Biological Activities
- Antioxidant and Anti-Inflammatory Activities : Schiff base analogues of 4-Aminoantipyrine were evaluated for their antioxidant and anti-inflammatory activities, with some compounds showing promising results (Alam et al., 2012).
Safety And Hazards
将来の方向性
4-Hydroxyantipyrine-D3 is a valuable compound in the field of pharmaceutical research and development . It is commonly used in pharmacokinetic studies and bioanalytical assays to accurately quantify phenazone and its metabolites . Its use is likely to continue in these areas, contributing to our understanding of drug metabolism and distribution.
特性
CAS番号 |
65566-65-6 |
|---|---|
製品名 |
4-Hydroxyantipyrine-D3 |
分子式 |
C11H9D3N2O2 |
分子量 |
207.24 |
純度 |
95% by HPLC; 98% atom D |
関連するCAS |
1672-63-5 (unlabelled) |
同義語 |
4-Hydroxy-1-methyl-D3-5-methyl-2-phenyl-1,2-dihydropyrazol-3-one |
タグ |
Antipyrine Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)

